molecular formula C18H17ClN2OS B6504464 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide CAS No. 1396800-35-3

5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide

Cat. No.: B6504464
CAS No.: 1396800-35-3
M. Wt: 344.9 g/mol
InChI Key: MDGAOOSQKBYTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, and a tetrahydroisoquinoline moiety

Preparation Methods

The synthesis of 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common synthetic route includes the following steps:

  • Formation of Tetrahydroisoquinoline Core: : This can be achieved through the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine and an aldehyde, under acidic conditions.

  • Introduction of the But-2-yn-1-yl Group: : The but-2-yn-1-yl group can be introduced via a Sonogashira cross-coupling reaction, which involves the reaction of the tetrahydroisoquinoline derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

  • Chlorination: : The chloro group can be introduced through a halogenation reaction, typically using chlorine gas or a suitable chlorinating agent.

  • Coupling with Thiophene-2-carboxamide: : The final step involves the coupling of the chlorinated intermediate with thiophene-2-carboxamide, which can be achieved through a nucleophilic substitution reaction.

Industrial production methods may involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the reduction of functional groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or alcohols can replace the chlorine atom.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as the Sonogashira cross-coupling reaction, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, strong acids or bases, and various organic solvents. The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products.

Scientific Research Applications

5-Chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

  • Biology: : It has potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

  • Medicine: : The compound's biological activities suggest its potential use in the development of therapeutic agents for various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide stands out due to its unique structure and potential applications. Similar compounds include other thiophene derivatives, chlorinated isoquinolines, and various cross-coupled products. The uniqueness of this compound lies in its combination of functional groups and its potential biological activities.

Properties

IUPAC Name

5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c19-17-8-7-16(23-17)18(22)20-10-3-4-11-21-12-9-14-5-1-2-6-15(14)13-21/h1-2,5-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGAOOSQKBYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.